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molecular formula C13H20N2 B1270732 (1-Benzylpiperidin-4-yl)methanamine CAS No. 88915-26-8

(1-Benzylpiperidin-4-yl)methanamine

Cat. No. B1270732
M. Wt: 204.31 g/mol
InChI Key: KNUKUWNSGVICSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06506901B2

Procedure details

A suspension of 1-benzylisonipecotamide (9.0 g, 41.2 mmol) in 300 mL THF was treated portionwise with LAH (3.13 g, 82.4 mmol). The mixture was heated at reflux overnight. Upon cooling the excess LAH was decomposed by the stepwise addition of 3.13 mL H2O, 3.13 mL 1N NaOH, 9.5 mL H2O and 36 g Na2SO4. The solids were filtered and washed with ethyl acetate. The combined filtrates were concentrated in vacuo to give 5.5 g of the product as an oil.
Quantity
9 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
3.13 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
3.13 mL
Type
reactant
Reaction Step Four
Quantity
36 g
Type
reactant
Reaction Step Four
Name
Quantity
9.5 mL
Type
solvent
Reaction Step Four
Name
Quantity
3.13 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([N:8]1[CH2:16][CH2:15][CH:11]([C:12]([NH2:14])=O)[CH2:10][CH2:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[H-].[H-].[H-].[H-].[Li+].[Al+3].[OH-].[Na+].[O-]S([O-])(=O)=O.[Na+].[Na+]>C1COCC1.O>[NH2:14][CH2:12][CH:11]1[CH2:10][CH2:9][N:8]([CH2:1][C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=2)[CH2:16][CH2:15]1 |f:1.2.3.4.5.6,7.8,9.10.11|

Inputs

Step One
Name
Quantity
9 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CCC(C(=O)N)CC1
Name
Quantity
300 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
3.13 g
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Step Four
Name
Quantity
3.13 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
36 g
Type
reactant
Smiles
[O-]S(=O)(=O)[O-].[Na+].[Na+]
Name
Quantity
9.5 mL
Type
solvent
Smiles
O
Name
Quantity
3.13 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The solids were filtered
WASH
Type
WASH
Details
washed with ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
The combined filtrates were concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
NCC1CCN(CC1)CC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 5.5 g
YIELD: CALCULATEDPERCENTYIELD 65.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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